molecular formula C19H19N3O4 B14978870 N-(3,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

N-(3,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

Katalognummer: B14978870
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: QYYRXGFLHSSPNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with methoxyphenyl groups, which contributes to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 3,5-dimethoxybenzaldehyde with 3-methoxyphenylhydrazine to form the corresponding hydrazoneThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques such as chromatography ensures the production of high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the methoxy groups yields quinones, while reduction of nitro groups results in amines .

Wissenschaftliche Forschungsanwendungen

N-(3,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(3,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxyphenyl groups facilitate binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
  • N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
  • N-(3,5-dimethoxyphenyl)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxamide

Uniqueness

N-(3,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C19H19N3O4

Molekulargewicht

353.4 g/mol

IUPAC-Name

N-(3,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H19N3O4/c1-24-14-6-4-5-12(7-14)17-11-18(22-21-17)19(23)20-13-8-15(25-2)10-16(9-13)26-3/h4-11H,1-3H3,(H,20,23)(H,21,22)

InChI-Schlüssel

QYYRXGFLHSSPNJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NC3=CC(=CC(=C3)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.